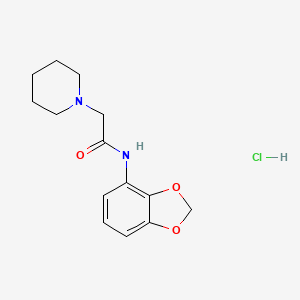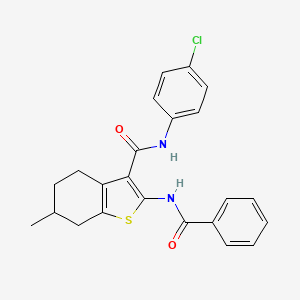![molecular formula C26H13Cl2NO4 B4944747 3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4944747.png)
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the family of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by its unique structure, which includes two 4-chlorophenoxy groups and an anthra[1,9-cd]isoxazol-6-one core. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one typically involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and environmentally friendly, avoiding the use of toxic solvents like chloroform. Another approach involves the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX as a catalyst, which provides high yields at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of metal-free synthetic routes can reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy groups, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenoxy derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-bis(4-fluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 3,5-bis(4-bromophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 3,5-bis(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
Uniqueness
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to the presence of chlorophenoxy groups, which impart distinct chemical and biological properties. The chlorine atoms enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for medicinal chemistry research .
Eigenschaften
IUPAC Name |
10,12-bis(4-chlorophenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H13Cl2NO4/c27-14-5-9-16(10-6-14)31-20-13-21(32-17-11-7-15(28)8-12-17)24-23-22(20)25(30)18-3-1-2-4-19(18)26(23)33-29-24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEKNOMZFQRBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)OC5=CC=C(C=C5)Cl)OC6=CC=C(C=C6)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(6-Methylhept-5-en-2-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B4944668.png)

![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-propan-2-ylacetamide](/img/structure/B4944677.png)

![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4944689.png)
![(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one](/img/structure/B4944701.png)
![4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B4944709.png)
![2-Methyl-1-[2-[4-(1-methyl-6-oxopyridazin-4-yl)piperazin-1-yl]-2-oxoethyl]indole-3-carbonitrile](/img/structure/B4944715.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]piperidine](/img/structure/B4944721.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4944734.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4944754.png)
![hexyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4944762.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4944776.png)
